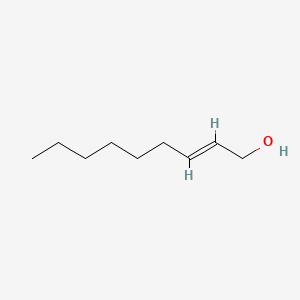

trans-2-Nonen-1-ol

Descripción

Contextualizing trans-2-Nonen-1-ol within Fatty Alcohols and Volatile Organic Compounds

This compound is classified as a medium-chain primary fatty alcohol. nih.gov Fatty alcohols are aliphatic alcohols characterized by a chain of at least six carbon atoms. foodb.ca They are derived from natural fats and oils or synthesized from petrochemical feedstocks. researchgate.netalliedmarketresearch.com A key feature of fatty alcohols is their amphipathic nature, meaning they possess both a water-loving (hydrophilic) hydroxyl group and an oil-loving (hydrophobic) carbon chain. goldenagri.com.sg This dual characteristic allows them to function as emulsifiers, emollients, and thickeners in various applications. wikipedia.org

The compound is also identified as a volatile organic compound (VOC). nih.gov VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to easily evaporate or sublimate into the surrounding air. This volatility is a key characteristic that contributes to the compound's role as a fragrance and flavoring agent. nih.gov

Significance of Isomeric Configuration (trans-) in Chemical and Biological Systems

The "trans-" prefix in this compound refers to its geometric isomerism, a type of stereoisomerism where the arrangement of atoms differs in three-dimensional space. biologynotesonline.com In this case, the substituents are on opposite sides of the carbon-carbon double bond. biologynotesonline.comfiveable.me This configuration has significant implications for the molecule's physical and chemical properties compared to its "cis-" counterpart, where the substituents are on the same side. solubilityofthings.comsolubilityofthings.com

The trans configuration often results in a more linear and less sterically hindered molecule, which can affect its packing in crystal lattices and, consequently, its melting and boiling points. biologynotesonline.comsolubilityofthings.com In biological systems, the specific geometry of a molecule is crucial for its interactions with enzymes and receptors. fiveable.mesolubilityofthings.com The shape of a molecule can determine its compatibility with the active sites of enzymes, thereby influencing metabolic pathways and other biological processes. solubilityofthings.com For instance, the configuration of fatty acids can impact the fluidity of cell membranes. solubilityofthings.com

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories, primarily driven by its sensory properties and chemical reactivity. A significant area of investigation has been its application in the flavor and fragrance industry. chemimpex.comontosight.ai Its characteristic waxy, green, and melon-like aroma has led to its use in a variety of food products and perfumes. thegoodscentscompany.com

Another major research focus is its role as a versatile intermediate in organic synthesis. chemimpex.com The presence of both a double bond and a hydroxyl group allows for a range of chemical modifications, making it a valuable building block for more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com Furthermore, it is studied as a biochemical reagent in life science research. medchemexpress.com

Historical Context of this compound Research and Discovery

The study of fatty alcohols, in general, began in the early 1900s, with initial production methods involving the reduction of wax esters. wikipedia.org The development of catalytic hydrogenation in the 1930s provided a more efficient route from fatty acid esters. wikipedia.org

The specific discovery and initial synthesis of this compound are often linked to research in the flavor and fragrance industry. For example, it can be synthesized by the reduction of trans-2-nonenal or by the hydrolysis of its corresponding acetate. ontosight.aichemdad.com The compound has been identified as a volatile component in various natural sources, including cucumbers, melons, and certain types of grapes. chemdad.comperfumerflavorist.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O nih.gov |

| Molecular Weight | 142.24 g/mol nih.gov |

| Boiling Point | 105 °C at 12 mm Hg chemdad.com |

| Density | 0.84 g/mL at 25 °C chemdad.com |

Table 2: Synonyms for this compound

| Synonym |

|---|

| (E)-2-Nonen-1-ol chemdad.com |

| (E)-non-2-en-1-ol nih.gov |

Propiedades

IUPAC Name |

(E)-non-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSALFVIQPAIQK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885501 | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White liquid; Fatty, violet aroma | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 12.00 mm Hg | |

| Record name | 2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

31502-14-4, 22104-79-6 | |

| Record name | trans-2-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31502-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-non-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONEN-1-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/164F9RI0BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Occurrence of Trans-2-nonen-1-ol

Biosynthetic Pathways and Precursors of trans-2-Nonen-1-ol

The formation of this compound in biological systems is intrinsically linked to the metabolic breakdown of lipids, particularly unsaturated fatty acids. femaflavor.orggoogle.com The primary pathway involves the enzymatic modification of these fatty acid precursors, leading to the formation of an aldehyde intermediate, trans-2-nonenal, which is subsequently reduced to its corresponding alcohol, this compound. ontosight.aiasbcnet.org

Role of Fatty Acid Degradation in this compound Formation

The biosynthesis of C9 compounds like this compound originates from the oxidative degradation of unsaturated fatty acids. google.com This process is a key part of the plant's response to various stimuli and damage. The pathway is initiated by the oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids. femaflavor.orgasbcnet.org This degradation cascade, often referred to as the lipoxygenase (LOX) pathway, cleaves the fatty acid chains to produce shorter-chain volatile compounds. google.comgoogleapis.com

The process yields various aldehydes and alcohols, including C9 compounds. google.com For instance, the formation of trans-2-nonenal is a known consequence of lipid oxidation in various plants and food products. asbcnet.org This aldehyde serves as the direct precursor to this compound. In fermentation processes, such as in beer, the reduction of trans-2-nonenal to this compound has been observed. asbcnet.org

Enzymatic Mechanisms in this compound Production

Several key enzymes orchestrate the conversion of fatty acids into this compound. The enzymatic cascade ensures the specific transformation of precursors into the final alcohol product.

The primary enzymes involved in this biosynthetic pathway are:

Lipoxygenase (LOX) (EC 1.13.11.12): This enzyme catalyzes the initial step, which is the oxygenation of polyunsaturated fatty acids at their cis-cis double bonds, forming fatty acid hydroperoxides. google.comgoogleapis.com

Hydroperoxide Lyase (HPL): Following the action of LOX, HPL cleaves the fatty acid hydroperoxides. This cleavage results in the formation of shorter-chain aldehydes. google.comgoogleapis.com

Alcohol Dehydrogenase (ADH): This enzyme is responsible for the final step in the pathway. It reduces the aldehyde group of trans-2-nonenal to a hydroxyl group, yielding this compound. google.com Sources for this enzymatic activity can include the plant tissues themselves or microorganisms like yeast. google.com

Natural Distribution in Biological Systems

This compound is found across a diverse range of biological systems, most notably within the plant kingdom. nih.govnih.gov Its presence has been identified in numerous fruits, vegetables, and other plant tissues, where it contributes to their characteristic aroma profiles. ontosight.aichemdad.com

Occurrence in Plant Metabolomes

As a plant metabolite, this compound is a component of the complex mixture of volatile organic compounds (VOCs) that plants produce. nih.govebi.ac.uk It has been reported in a variety of plant species, indicating a widespread, though often tissue-specific, distribution. nih.govnih.gov For instance, it is found in the Cucurbitaceae family (including cucumber, squash, and pumpkin), as well as in nectarines, asparagus, and malt. chemdad.com

Detailed metabolomic studies have confirmed the presence of this compound in specific plant species and tissues.

| Plant Species | Scientific Name | Tissue/Part | Reference(s) |

| Tomato | Solanum lycopersicum | Fruit | nih.govknapsackfamily.comnih.gov |

| Sea Buckthorn | Hippophae rhamnoides sinensis | Stem | ebi.ac.uknih.gov |

| Barley | Hordeum vulgare | Root | ebi.ac.uk |

| Agarwood | Aquilaria sinensis | Callus, Seed | mdpi.com |

| Cucumber | Cucumis sativus | Fruit | chemdad.comthegoodscentscompany.com |

| Nectarine | Prunus persica var. nucipersica | Fruit | chemdad.comthegoodscentscompany.com |

| Asparagus | Asparagus officinalis | - | chemdad.com |

In Aquilaria sinensis, comparative analysis showed that this compound was significantly down-regulated in leaf callus tissue compared to seed tissue. mdpi.com

The production of this compound and related volatile compounds in plants is not merely a metabolic byproduct but often serves distinct ecological functions. ebi.ac.uk These compounds can act as semiochemicals, mediating interactions between plants and other organisms. ebi.ac.uk

One significant ecological role is in plant defense against herbivores. A study on Hippophae rhamnoides sinensis demonstrated that damage caused by the pest Holcocerus hippophaecolus significantly altered the plant's volatile profile. ebi.ac.uknih.gov In cultivated plantation-grown plants, the relative level of this compound increased following insect damage, while it decreased in plants from natural forests under the same stress. ebi.ac.uknih.govresearchgate.net This differential response suggests a complex role in the plant's induced defense mechanisms, potentially signaling to other organisms or directly affecting the herbivore.

Furthermore, as a volatile organic compound, this compound contributes to the blend of signals that can attract pollinators or, conversely, repel pests. nih.gov The precursor, trans-2-nonenal, is a known green leaf volatile (GLV), a class of compounds released from damaged plant tissues that serve as important cues for insects, such as aphids, in locating host plants. uliege.be The conversion of the aldehyde to the alcohol is part of this ecologically significant chemical signaling system. The compound also has a documented role as a pheromone in certain insects. nih.govebi.ac.uk

Specific Plant Species and Tissues (e.g., Solanum lycopersicum, Hippophae rhamnoides sinensis)

Presence in Fungal Species

This compound has been identified as a volatile organic compound in several fungal species. For instance, it is a known metabolite in Armillaria mellea, a species of honey fungus. mdpi.com In a study on chicken cooked with Armillaria mellea, this compound was one of the fatty alcohols that contributed a distinctive fragrance to the dish. mdpi.com Another study identified the compound in eggs contaminated with the fungi Cladosporium macrocarpum and Botrytis cinerea. escholarship.org However, its presence was noted in fungi-free eggs as well, suggesting it could also be a product of bacterial activity or egg degradation. escholarship.org While the related compound trans-2-nonenal is a known contributor to the cucumber-like scent in certain mushrooms, the direct role and prevalence of this compound in a broader range of fungi requires further investigation. researchgate.netresearchgate.net

Detection in Food Matrices

This compound is a significant contributor to the flavor and aroma of a variety of foods. chemicalbook.com It is particularly associated with the fresh, green, and waxy notes in many fruits and vegetables. thegoodscentscompany.combocsci.com The compound has been reported as a volatile component in members of the Cucurbitaceae family, including cucumber, squash, and pumpkin. chemdad.comchemicalbook.com Its presence has also been confirmed in other produce such as asparagus and nectarines. chemdad.comchemicalbook.com Additionally, it has been identified in processed foods and beverages like malt and cognac. chemdad.comchemicalbook.com

Below is a table summarizing the natural occurrence of this compound in various food matrices.

| Food Matrix | Family/Type | Reference |

| Cucumber | Cucurbitaceae | chemicalbook.com, chemdad.com |

| Squash | Cucurbitaceae | chemicalbook.com, chemdad.com |

| Pumpkin | Cucurbitaceae | chemicalbook.com, chemdad.com |

| Cognac | Alcoholic Beverage | chemicalbook.com, chemdad.com |

| Malt | Processed Grain | chemicalbook.com, chemdad.com |

| Nectarine | Fruit | chemicalbook.com, chemdad.com |

| Asparagus | Vegetable | chemicalbook.com, chemdad.com |

Chemical Synthesis and Derivatization of Trans-2-nonen-1-ol

Synthetic Methodologies for trans-2-Nonen-1-ol

Several methods have been developed for the synthesis of this compound, ranging from classical organic reactions to modern biotechnological approaches.

A common and well-documented method for preparing this compound involves the hydrolysis of its acetate ester, trans-2-nonenyl acetate. guidechem.comchemdad.com This two-step process typically begins with the synthesis of the acetate precursor. One route to trans-2-nonenyl acetate involves the reaction of 1-bromo-2-nonene with acetic anhydride in an acetic acid solution. guidechem.comchemdad.com The subsequent hydrolysis of the resulting acetate yields this compound. guidechem.comchemdad.com Another approach to the acetate involves heating this compound with acetic anhydride in the presence of pyridine. prepchem.com

The reduction of corresponding carbonyl compounds is a fundamental strategy for the synthesis of this compound. Both trans-2-nonenoic acid and trans-2-nonenal can serve as starting materials.

The reduction of trans-2-nonenoic acid to this compound can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ether solvent. prepchem.com The reaction proceeds by adding a solution of the acid to a suspension of LiAlH₄, followed by refluxing and subsequent workup to isolate the alcohol. prepchem.com

Similarly, trans-2-nonenal can be reduced to this compound. ontosight.ai This transformation is a key step in some biological processes, such as during fermentation, where the reduction of trans-2-nonenal can lead to the formation of this compound. asbcnet.orgcapes.gov.br

The production of this compound through fermentation is an area of growing interest, leveraging the metabolic pathways of various microorganisms. For instance, during the fermentation of mutton sausage, high concentrations of this compound have been detected in the early stages. nih.gov Studies on Tibetan flavor Daqu, a fermentation starter for liquor, have shown that certain bacteria are correlated with the synthesis of aldehydes like trans-2-nonenal, which can then be reduced to the corresponding alcohol. mdpi.com Research on kelp fermentation has also identified 2-nonen-1-ol as a volatile compound. mdpi.com Furthermore, the application of a microbial liquid fertilizer containing Bacillus has been shown to increase the content of this compound in tea plants. google.com

Achieving high stereoselectivity to favor the trans-isomer is a critical aspect of synthesizing this compound for applications where isomeric purity is paramount. Various strategies in stereoselective synthesis can be employed to control the geometry of the double bond. One such approach involves the condensation of aldehydes with metallated 1-phenyl-1H-tetrazol-5-yl sulfones, which has been shown to produce trans-1,2-disubstituted alkenes with good yields and stereoselectivity. thieme-connect.de Additionally, zinc acetate has been utilized as a catalyst for the stereoselective 1,2-trans-glycosylation, highlighting the potential for catalyst control in achieving specific stereoisomers. researchgate.net While not directly synthesizing this compound, these methods exemplify the types of stereoselective strategies that can be adapted for its synthesis.

Fermentative Approaches Utilizing Microorganisms

Chemical Reactions and Functional Group Transformations

The chemical reactivity of this compound is primarily dictated by its two functional groups: the hydroxyl group and the carbon-carbon double bond. These sites allow for a variety of transformations.

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, trans-2-nonenal, or further to the carboxylic acid, trans-2-nonenoic acid. chemimpex.com The oxidation of allylic alcohols, such as this compound, is a fundamental transformation in organic synthesis. psu.edu Various oxidizing agents can be employed for this purpose. For example, methylalumoxane (MAO) in the presence of a peroxide like tert-butyl hydroperoxide (TBHP) can be used to oxidize alcohols to their corresponding carbonyl compounds. psu.edu The choice of oxidant and reaction conditions can allow for selective oxidation to either the aldehyde or the carboxylic acid.

Interactive Data Table: Synthesis and Reaction Parameters

| Reaction Type | Starting Material | Reagent(s) | Product | Key Conditions | Reference |

| Hydrolysis | trans-2-Nonenyl acetate | Water | This compound | - | guidechem.comchemdad.com |

| Reduction | trans-2-Nonenoic acid | Lithium aluminum hydride (LiAlH₄) | This compound | Ether solvent, reflux | prepchem.com |

| Reduction | trans-2-Nonenal | Reducing enzymes | This compound | Fermentation | asbcnet.orgcapes.gov.br |

| Oxidation | This compound | Oxidizing agent (e.g., MAO/TBHP) | trans-2-Nonenal | - | chemimpex.compsu.edu |

Esterification and Etherification

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters, which are often valuable in the flavor and fragrance industry. thegoodscentscompany.com This reaction can be catalyzed by acids or, more selectively, by enzymes such as lipases.

Research into the lipase-catalyzed esterification of unsaturated alcohols has shown that the structure of the alcohol and the fatty acid, as well as the choice of lipase, significantly influences the reaction efficiency. While this compound itself has not been the specific subject of extensive published studies, data from homologous and analogous olefinic alcohols provide strong evidence for its reactivity. In a study involving various lipases, medium and long-chain olefinic alcohols were esterified with pentanoic acid. It was observed that certain lipases, such as those from Candida rugosa (Lipase AY-30) and porcine pancreas (PPL), showed discrimination against these alcohols. Conversely, esterification with a long-chain fatty acid like stearic acid was generally very efficient with most lipases tested. researchgate.net

Table 1: Representative Lipase-Catalyzed Esterification of Olefinic Alcohols with Pentanoic Acid

| Alcohol Substrate | Lipase Catalyst | Yield (%) | Observations |

| cis-3-Nonen-1-ol | Lipase AY-30 (Candida rugosa) | Discriminated | Lower reactivity compared to saturated or acetylenic analogues. |

| trans-9-Octadecen-1-ol (Oleyl alcohol) | Lipase AY-30 (Candida rugosa) | Discriminated | Enzyme shows specificity based on substrate structure. |

| trans-9-Octadecen-1-ol (Oleyl alcohol) | Porcine Pancreatic Lipase (PPL) | Discriminated | PPL exhibits significant discrimination for this substrate. |

| trans-9-Octadecen-1-ol (Oleyl alcohol) | Lipolase 100T (Rhizomucor miehei) | Discriminated | Moderate discrimination observed. |

Data synthesized from studies on homologous olefinic alcohols. researchgate.net

Etherification, the conversion of the alcohol to an ether, is another key derivatization. While specific literature on the etherification of this compound is sparse, general methods for the O-alkylation of primary allylic alcohols are applicable. These reactions typically involve deprotonation of the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Furthermore, rhodium-catalyzed intermolecular allylic etherification represents a more advanced strategy for constructing allylic ethers from allylic alcohols. nih.gov

Hydrogenation to Saturated Analogues

The double bond in this compound can be reduced to yield its saturated analogue, 1-nonanol. This hydrogenation is a standard transformation typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. prepchem.com

This reaction is a key step in certain tandem processes. For instance, a strategy for producing primary alcohols from olefins involves a tandem cross-metathesis/hydrogenation sequence. In this process, an olefin like 1-octene undergoes cross-metathesis with allyl alcohol to form 2-nonen-1-ol as an intermediate. This intermediate is then immediately hydrogenated in situ to 1-nonanol. The instantaneous consumption of the 2-nonen-1-ol intermediate helps to drive the reversible metathesis reaction forward. nih.gov A successful catalyst system for this tandem reaction utilizes a Hoveyda-Grubbs II catalyst for the metathesis step and PtO₂ for the hydrogenation. nih.gov

Table 2: Catalytic System for Tandem Metathesis/Hydrogenation to 1-Nonanol

| Reaction Step | Catalyst | Substrates | Intermediate/Product |

| Cross-Metathesis | Hoveyda-Grubbs II | 1-Octene + Allyl Alcohol | This compound |

| Hydrogenation | Platinum(IV) Oxide (PtO₂) | This compound | 1-Nonanol |

Based on data from tandem reaction studies. nih.gov

Isomerization Studies

The geometric isomers of 2-nonen-1-ol, cis and trans, can be interconverted under certain conditions. It has been noted that cis-2-nonen-1-ol can undergo isomerization to form the more thermodynamically stable this compound. The isomerization of allylic alcohols is a well-known process that can be promoted by various catalysts, including acids, metals, and enzymes, often influenced by reaction temperature and duration. core.ac.uk

In the context of synthesis, controlling or preventing isomerization is often a primary goal. For example, during the selective semi-hydrogenation of 3-hexyn-1-ol to produce cis-3-hexen-1-ol (leaf alcohol), isomerization to other isomers is a common side reaction that must be minimized through careful selection of catalyst poisons and reaction conditions. core.ac.uk Conversely, intentional isomerization can be achieved. Ruthenium complexes, for example, have been shown to be effective in the redox isomerization of propargylic alcohols to exclusively yield trans-enals and enones, highlighting the utility of metal catalysts in controlling double bond geometry. nih.gov

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers sophisticated methods for controlling stereochemistry and achieving complex transformations involving allylic alcohols like this compound.

Enantioselective Synthesis

The creation of enantiomerically pure forms of this compound is of significant interest for applications where chirality is crucial. A primary strategy for obtaining chiral allylic alcohols is the asymmetric reduction of the corresponding ynone or ynol. The reduction of 2-nonyn-1-ol can be controlled to produce either the cis or trans isomer. While Lindlar catalysts are famously used for cis-selective hydrogenation, the reduction of an acetylenic alcohol with lithium metal in liquid ammonia (a dissolving metal reduction) is a classic method for producing the trans-alkenol. researchgate.net

To achieve enantioselectivity, asymmetric transfer hydrogenation (ATH) of the corresponding α,β-unsaturated ketone, trans-2-nonen-3-one, is a powerful strategy. Catalytic ATH using chiral ruthenium or iron-based catalysts can produce enantioenriched alcohols with high yields. nih.gov These methods often employ a hydrogen source like a formic acid/triethylamine mixture and a chiral transition metal complex to deliver hydrogen to one face of the carbonyl group preferentially. nih.gov

Catalytic Epoxidation of Allylic Alcohols

The epoxidation of the double bond in this compound yields 2,3-epoxy-1-nonanol (trans-nonene oxide), a valuable intermediate for further synthesis. The hydroxyl group directs the epoxidation, making allylic alcohols excellent substrates for this transformation.

Several catalytic systems have been developed for this purpose. One effective method employs methylalumoxane (MAO) as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. This system has been successfully applied to homologous allylic alcohols like trans-2-hexen-1-ol, affording the corresponding epoxy alcohol in good yield under mild conditions.

More advanced heterogeneous catalysts have also been developed. A highly efficient system uses a polyoxometalate (Na₉LaW₁₀O₃₆·32H₂O) intercalated into a layered double hydroxide modified with ionic liquids (Mg₃Al-ILs-C₈-LaW₁₀). This catalyst, in the presence of hydrogen peroxide (H₂O₂), demonstrates excellent activity and selectivity for the epoxidation of allylic alcohols, including long-chain hydrophobic ones. For the substrate trans-2-hexen-1-ol, this system achieves high conversion and selectivity under solvent-free conditions at room temperature. thegoodscentscompany.com

Table 3: Catalytic Systems for the Epoxidation of trans-Allylic Alcohols

| Catalyst System | Oxidant | Substrate Example | Conversion (%) | Epoxide Selectivity (%) | Conditions |

| Methylalumoxane (MAO) | TBHP | trans-2-Hexen-1-ol | 68 | High | CH₂Cl₂, rt, 16h |

| Mg₃Al-ILs-C₈-LaW₁₀ | H₂O₂ | trans-2-Hexen-1-ol | 96 | 99 | Solvent-free, 25°C, 2.5h |

Data from studies on homologous allylic alcohols. thegoodscentscompany.com

For enantioselective epoxidation, the Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis. This method uses a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and TBHP to deliver an oxygen atom to a specific face of the double bond of an allylic alcohol, producing epoxy alcohols with very high enantiomeric excess. nist.gov

Biological Activities and Mechanistic Investigations of Trans-2-nonen-1-ol

Role as a Semiochemical

trans-2-Nonen-1-ol is recognized as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. ebi.ac.uk Its role in chemical signaling has been observed in insects and its involvement in the complex interactions between plants and insects has also been noted.

Pheromonal Activity in Insects

As a pheromone, this compound is involved in intraspecific communication among insects, influencing their sexual or social behavior. ebi.ac.ukwikipedia.org It has been identified as a pheromone component for several insect species. For instance, it is listed as a pheromone for Anomala albopilosa albopilosa, Anomala daimiana, and Anomala schonfeldti. pherobase.com In the case of Anomala dubia (the small July beetle) and Anomala vitis (the vine chafer), it acts as an attractant. pherobase.com Research has also pointed to its presence in the context of the rose chafer, Macrodactylus subspinosus. pherobase.com

Notably, while (R,Z)-5-(-)-(Oct-1-enyl)oxacyclopentan-2-one attracts the male vineyard pest Anomala solida, the presence of (E)-2-nonen-1-ol in baits did not affect the catch rates, suggesting specificity in pheromonal responses among different Anomala species. ebi.ac.uk

Table 1: Documented Pheromonal Activity of this compound in Various Insect Species

| Species | Common Name | Family | Order | Type of Activity |

| Anomala albopilosa albopilosa | Scarabaeidae | Coleoptera | Pheromone | |

| Anomala daimiana | Scarabaeidae | Coleoptera | Pheromone | |

| Anomala dubia | Small July beetle | Scarabaeidae | Coleoptera | Attractant |

| Anomala schonfeldti | Scarabaeidae | Coleoptera | Pheromone | |

| Anomala vitis | Vine chafer | Scarabaeidae | Coleoptera | Attractant |

| Macrodactylus subspinosus | Rose chafer | Scarabaeidae | Coleoptera | - |

| Allajulus dicentrus | Julidae | Julida | Allomone |

Data sourced from The Pherobase. pherobase.com

Involvement in Plant-Insect Interactions

This compound is a plant metabolite that plays a role in the chemical dialogue between plants and insects. ebi.ac.uk Plants can release this volatile organic compound, which can then influence insect behavior.

For example, studies on Hippophae rhamnoides sinensis (sea buckthorn) have shown that the levels of this compound change in response to damage by the pest Holcocerus hippophaecolus. ebi.ac.ukresearchgate.net In plantation-grown sea buckthorn, the levels of this compound increased after insect damage. ebi.ac.uk This suggests that this compound may be part of the plant's induced defense mechanism, potentially signaling to other organisms or affecting the herbivore itself. researchgate.net The compound has also been reported in Solanum lycopersicum (tomato). nih.gov

Modulatory Effects on Animal Behavior

The influence of this compound extends to the behavior of other animals beyond insects. For instance, it has been identified as a component in the chemical signals of some species, although its precise function is not always categorized as pheromonal. In the millipede Allajulus dicentrus, it is classified as an allomone, a semiochemical that benefits the emitter by modifying the behavior of the receiver of a different species. pherobase.com Further research is needed to fully elucidate the range and mechanisms of its behavioral modulation in various animal species.

Antimicrobial Properties

This compound is an unsaturated alcohol that has been noted for its antimicrobial properties. cymitquimica.com This has led to investigations into its effectiveness against various microbial strains and the underlying mechanisms of its action.

Efficacy Against Bacterial Strains

Research has demonstrated that this compound and related unsaturated alcohols can inhibit the growth of a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. While specific data on the minimum inhibitory concentration (MIC) for the trans isomer is not detailed in the provided context, the broader class of 2-nonenols has shown effectiveness. For instance, its isomer, cis-2-nonen-1-ol, has been shown to be effective against pathogens like Escherichia coli and Staphylococcus aureus. Furthermore, patent literature includes this compound in a list of unsaturated alcohols and aldehydes considered as biofilm disruptors. google.com

Table 2: General Antimicrobial Efficacy of Related Nonenol Compounds

| Pathogen | Type | Efficacy Noted |

| Escherichia coli | Gram-negative Bacteria | Yes |

| Staphylococcus aureus | Gram-positive Bacteria | Yes |

| Candida albicans | Fungus | Yes |

Data based on studies of nonenol compounds.

Mechanisms of Microbial Cell Disruption

The antimicrobial action of this compound and similar unsaturated alcohols is often attributed to their ability to disrupt microbial cell membranes. The lipophilic nature of the nine-carbon chain allows it to intercalate into the lipid bilayer of the cell membrane, compromising its integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death. Some research also suggests that these compounds may interfere with microbial metabolic pathways, further contributing to their antimicrobial effect.

Antifungal Activities

Research has identified this compound as a volatile organic compound with recognized antifungal properties. researchgate.net Scientific reports have highlighted its role as a bioactive compound capable of inhibiting fungal growth. researchgate.net For instance, in an analysis of volatile compounds from the medicinal plant Clematis simensis, (E)-2-nonen-1-ol was identified as the major component and noted for its antifungal activity. researchgate.net While detailed mechanistic studies on its specific antifungal action are part of ongoing research, its presence in plant essential oils known for their antimicrobial effects underscores its significance in this domain.

Antioxidant Activities

The investigation into the antioxidant properties of this compound has been primarily conducted through the analysis of essential oils in which it is a constituent. An essential oil extracted from the aerial parts of Clematis simensis was found to contain (E)-2-nonen-1-ol as its most abundant compound, at a concentration of 38.33%. ajol.inforesearchgate.net However, the notable antioxidant activity of this oil, which registered an IC₅₀ value of 14.89 μg/mL in a DPPH radical scavenging assay, was attributed by the researchers to a different isolated compound, 5-hydroxylevulinic acid. ajol.inforesearchgate.net

Similarly, this compound has been identified as a minor component (0.8%) in the essential oil of Sideritis albiflora. This essential oil demonstrated lipid peroxidation inhibitory activity with an IC₅₀ value of 73.8 ± 0.8 µg/mL in a β-carotene-linoleic acid assay. nih.gov However, the study did not specifically attribute this antioxidant capacity to this compound due to its low concentration in the mixture. nih.gov These findings indicate that while this compound is a component of botanicals with antioxidant potential, direct evidence of its significant, independent antioxidant activity is not yet established in the reviewed literature.

Physiological and Metabolic Roles

This compound is a fatty alcohol that plays roles in various physiological and metabolic processes, particularly in lipid metabolism and as a natural product in plants. nih.govmedchemexpress.com

Among the alcohols that increased was 2-nonen-1-ol. researcher.life This change in the volatile profile was concurrent with the upregulation of genes involved in lipid metabolism, such as fatty acid-binding protein 3 and apolipoprotein B in the liver. researcher.life This suggests that the presence and concentration of this compound can be influenced by the modulation of lipid metabolism pathways.

Table 1: Effect of Dietary Energy on 2-Nonen-1-ol in Chicken Meat

| Dietary Component | Observation | Associated Molecular Change | Reference |

|---|---|---|---|

| High Metabolizable Energy (3180 kcal/kg) | Increased percentage of 2-nonen-1-ol in breast muscle. | Upregulation of lipid metabolism-related genes (e.g., fatty acid-binding protein 3). | researcher.life |

This compound is recognized as a metabolite in a variety of plant species, where it contributes to the plant's profile of volatile organic compounds. nih.gov Its presence has been documented in different plant tissues, including fruits, leaves, and roots. ajol.inforesearchgate.netnih.gov

For example, it has been reported as a volatile component in tomatoes (Solanum lycopersicum) and has been identified in the roots of barley (Hordeum vulgare). nih.govnih.gov In a comparative metabolomic study of Aquilaria sinensis, this compound levels were found to be significantly down-regulated in leaf callus and seed tissues compared to other parts of the plant, indicating tissue-specific regulation of its biosynthesis or storage. researchgate.net It has also been detected in Hippophae rhamnoides subsp. sinensis (Sea Buckthorn), where its concentration changes in response to insect damage. nih.gov

Table 2: Documented Occurrences of this compound as a Plant Metabolite

| Plant Species | Common Name | Tissue/Part | Reference |

|---|---|---|---|

| Solanum lycopersicum | Tomato | Not specified | nih.gov |

| Aquilaria sinensis | Agarwood | Leaf Callus, Seed | researchgate.net |

| Hordeum vulgare | Barley | Root | nih.gov |

| Hippophae rhamnoides subsp. sinensis | Sea Buckthorn | Stem | nih.gov |

| Clematis simensis | - | Aerial Part | ajol.inforesearchgate.net |

Involvement in Lipid Metabolism Pathways

Interactions with Biological Receptors and Enzymes

The biotransformation of this compound is closely linked to the activity of specific enzymes that catalyze both its formation from precursors and its subsequent degradation.

The primary pathway for the enzymatic formation of this compound is the reduction of its corresponding aldehyde, trans-2-nonenal. tandfonline.com This aldehyde is a well-known product of the enzymatic or non-enzymatic oxidation of lipids, particularly linoleic acid. tandfonline.comresearchgate.net

The conversion of trans-2-nonenal to this compound is catalyzed by alcohol dehydrogenases. This reduction has been observed in various biological systems. For instance, during beer fermentation, yeast enzymes rapidly reduce trans-2-nonenal present in the wort to this compound and subsequently to 1-nonanol. tandfonline.com This bioconversion is significant as trans-2-nonenal is a major contributor to stale, "papery" off-flavors in aged beer, and its reduction to the less flavor-active alcohol improves flavor stability. tandfonline.com Similarly, the application of trans-2-nonenal to potato tubers resulted in its metabolism to this compound. nih.gov Processes for the production of natural flavor compounds also utilize this enzymatic step, employing sources of alcohol dehydrogenase like baker's yeast to convert aldehydes into their corresponding alcohols. nih.gov The degradation of trans-2-nonenal can also be performed by lysosomal-related enzymes, which include aldehyde dehydrogenases. nih.gov

Receptor Binding Studies

The interaction of this compound with specific biological receptors has been a subject of scientific investigation, particularly concerning olfactory and chemosensory pathways. Research indicates that this compound can act as a modulator of receptor activity.

Notably, this compound has been identified as an antagonist of the trace amine-associated receptor 5 (TAAR5). thegoodscentscompany.com TAARs are a class of receptors that can be activated by various amines. In vitro studies using a luciferase reporter assay have demonstrated that this compound can inhibit the activation of the TAAR5 receptor by its agonist, trimethylamine (TMA), a compound associated with the malodor of fish. thegoodscentscompany.com Dose-response experiments showed that in the presence of this compound at concentrations from 100 µM to 703.07 µM, the binding of TMA to TAAR5 was effectively reduced. thegoodscentscompany.com This antagonistic activity suggests a competitive binding mechanism at the receptor site. thegoodscentscompany.com

In addition to its effects on TAAR5, computational studies have explored the potential binding of (E)-2-Nonen-1-ol to other protein targets. Molecular docking simulations have been used to predict the binding interactions of the compound with receptors such as the human estrogen receptor, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). uliege.be While these in silico studies suggest potential interactions, they represent theoretical binding affinities that require further validation through experimental bioassays. The broader class of 2-nonen-1-ol isomers is also generally understood to interact with various olfactory receptors, which can be quantified using methods like calcium imaging or electrophysiology to measure isomer-specific responses.

Toxicological and Cytotoxicity Studies

The toxicological profile of this compound has been evaluated by international food safety bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) reviewed this compound and concluded that it poses no safety concern at the current levels of intake when used as a flavouring agent. who.intgoogle.com Similarly, the Flavor and Extract Manufacturers Association (FEMA) has assessed it as part of a group of α,β-unsaturated aldehydes and related substances, designating it as Generally Recognized as Safe (GRAS) for its use in flavorings (FEMA Number: 3379). thegoodscentscompany.comfemaflavor.org These evaluations are based on its metabolic fate, where it is expected to be oxidized and metabolized through pathways similar to those for endogenous fatty acids. researchgate.net

Specific in vitro cytotoxicity data for this compound, such as IC50 values on various mammalian cell lines, are not extensively detailed in publicly available scientific literature. While studies on related compounds, such as the corresponding aldehyde (trans-2-nonenal) and the cis-isomer of the alcohol, have reported cytotoxic effects on cell lines like L929, A549, HeLa, and MCF7, this data cannot be directly extrapolated to this compound. mdpi.com General toxicological assessments note that high concentrations of the compound may cause irritation. femaflavor.org Research on cigarette smoke ingredients has listed this compound as a component, but specific ciliatoxicity data for the isolated compound was not provided in the reviewed studies. hpa.gov.tw

Analytical Methodologies for Trans-2-nonen-1-ol Research

Chromatographic Techniques

Chromatography is essential for isolating trans-2-nonen-1-ol from complex mixtures, a common prerequisite for its accurate measurement and characterization. Gas chromatography is particularly well-suited for this volatile compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. It provides both retention time data for preliminary identification and mass spectra for structural confirmation and quantification.

The separation is typically achieved on capillary columns of varying polarity. The choice of column influences the retention time and the ability to separate this compound from its isomers, such as cis-2-nonen-1-ol, and other volatile compounds. Kovats retention indices (RI), which normalize retention times relative to a series of n-alkanes, are crucial for comparing results across different systems. For this compound, established retention indices exist for both standard non-polar and polar columns. nih.govnist.gov

Upon elution from the GC column, the compound is ionized, most commonly by electron ionization (EI), and fragmented. The resulting mass spectrum displays a characteristic pattern of fragment ions. The mass spectrum of this compound in the NIST database shows a top peak at an m/z of 57, with other significant peaks at m/z 41 and 43. nih.gov These fragmentation patterns, along with the molecular ion peak, serve as a fingerprint for unambiguous identification when compared against spectral libraries like NIST. nist.gov For quantitative analysis, internal standards, such as deuterated analogues, can be employed to correct for matrix effects and variations in sample preparation.

| Parameter | Value | Column Type |

| Kovats Retention Index | 1152 - 1161 | Standard Non-Polar |

| Kovats Retention Index | 1688 - 1722 | Standard Polar |

| Major Mass Fragment (m/z) | 57 | N/A |

| Second Highest Mass Fragment (m/z) | 41 | N/A |

| Third Highest Mass Fragment (m/z) | 43 | N/A |

| Table 1: GC-MS data for the identification of this compound. Data sourced from the NIST Mass Spectrometry Data Center. nih.gov |

For exceptionally complex samples, such as natural floral extracts or food volatiles, conventional one-dimensional GC (1DGC) may fail to provide adequate separation of all constituents. In such cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution mass spectrometer like a quadrupole time-of-flight (QTOFMS) offers significantly enhanced resolving power.

A study characterizing the volatile compounds in four different Rhododendron flower species demonstrated the superiority of GC×GC for this purpose. While 1DGC separated 45 compounds, GC×GC resolved a total of 129 compounds. nist.gov In the 1DGC chromatogram, the peaks for linalool and 2-nonen-1-ol were co-eluting. However, the GC×GC system successfully separated these two compounds, allowing for their individual identification and quantification. nist.gov This powerful technique provides a much more comprehensive profile of the sample's composition, which is critical when studying the subtle interplay of volatile compounds.

While GC is more common for volatile alcohols, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly for samples that are not amenable to the high temperatures of a GC inlet. A reverse-phase (RP) HPLC method has been developed for the analysis of 2-nonen-1-ol. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN) and water with a phosphoric acid modifier. For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid can be substituted with formic acid. This HPLC method is scalable and can be adapted for preparative separations to isolate impurities.

Two-Dimensional Gas Chromatography (GC×GC-QTOFMS) for Complex Mixtures

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, confirming the identity of the analyte separated by chromatography.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

Olefinic Protons: The two protons on the double bond (C2-H and C3-H) would appear in the downfield region, typically between 5.0 and 6.5 ppm. The coupling constant (J-value) between these two protons would be large (typically 11-18 Hz), confirming the trans geometry of the double bond.

Hydroxymethyl Protons: The two protons of the CH₂OH group at the C1 position would appear as a doublet, shifted downfield by the adjacent oxygen atom, likely in the 4.1-4.3 ppm range.

Allylic Protons: The protons on the carbon adjacent to the double bond (C4-H₂) would resonate around 2.0 ppm.

Alkyl Chain Protons: The remaining methylene (CH₂) protons of the hexyl chain and the terminal methyl (CH₃) protons would appear further upfield, typically between 0.8 and 1.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom.

Olefinic Carbons: The two sp²-hybridized carbons of the double bond (C2 and C3) would be found in the downfield region, approximately between 125 and 135 ppm.

Hydroxymethyl Carbon: The C1 carbon, bonded to the hydroxyl group, would resonate around 63 ppm.

Alkyl Chain Carbons: The sp³-hybridized carbons of the alkyl chain (C4 to C9) would appear in the upfield region of the spectrum, generally between 14 and 32 ppm.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists IR spectroscopy as a valid identification test for this compound. fao.org The IR spectrum provides clear evidence for the presence of both the hydroxyl (-OH) and the carbon-carbon double bond (C=C) functionalities.

The gas-phase IR spectrum of this compound available in the NIST Chemistry WebBook shows characteristic absorption bands: nist.gov

O-H Stretch: A strong, broad absorption band appears at approximately 3600-3700 cm⁻¹, which is characteristic of the hydroxyl group stretching vibration.

C-H Stretches: Absorption bands just below 3000 cm⁻¹ (around 2870-2960 cm⁻¹) correspond to the C-H stretching of the sp³-hybridized alkyl chain.

C=C Stretch: A weaker absorption for the carbon-carbon double bond stretch is expected around 1670 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O single bond stretch is visible in the 1000-1100 cm⁻¹ region.

=C-H Bend (trans): A distinct, strong absorption band around 965-970 cm⁻¹ is characteristic of the out-of-plane bending of the hydrogens on a trans-disubstituted double bond, providing clear confirmation of the stereochemistry. nist.gov

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and structural elucidation of this compound. nih.gov In GC-MS, the compound is first separated from other volatile components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint characterized by the mass-to-charge ratio (m/z) of the fragments.

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. nist.gov While the molecular ion peak (M+) at m/z 142 is of low intensity, prominent fragments are observed at lower m/z values, which are crucial for its identification. nist.govresearchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈O | nist.govnist.gov |

| Molecular Weight | 142.24 g/mol | nih.govnih.gov |

| Monoisotopic Mass | 142.13577 Da | uni.lu |

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, are also used in advanced MS techniques for more confident identification. These values are calculated for different adducts of the molecule. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.14305 | 134.2 |

| [M+Na]⁺ | 165.12499 | 144.2 |

| [M+NH₄]⁺ | 160.16959 | 141.9 |

| [M-H]⁻ | 141.12849 | 133.5 |

Source: Data derived from computational predictions. uni.lu

Advanced Detection and Sensing Technologies

Recent advancements have led to the development of novel sensors for the real-time detection of volatile organic compounds related to this compound. These technologies offer high sensitivity and selectivity, moving beyond traditional laboratory-based chromatographic methods.

Biosensors, or "bio-sniffers," have been developed for the facile and continuous measurement of trans-2-nonenal, the aldehyde analogue of this compound. mdpi.com These sensors utilize enzymes that catalyze reactions with the target analyte. mdpi.comresearchgate.net One approach involves nicotinamide adenine dinucleotide (phosphate) [NAD(P)]-dependent enzymes, such as aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1). mdpi.com The catalytic reaction consumes or generates NAD(P)H, whose fluorescence can be measured to quantify the analyte's concentration. mdpi.comresearchgate.net

Research has shown that while ALDH-based biosensors react to a variety of aldehydes, ER1-based sensors exhibit higher selectivity for trans-2-nonenal. mdpi.com An ALDH-based bio-sniffer demonstrated quantitative detection of trans-2-nonenal vapor in the 0.4–7.5 ppm range, with a theoretical limit of detection (LOD) of 0.23 ppm. mdpi.com These biosensing strategies, often involving yeast-based systems, can convert difficult-to-measure signals from molecules like alcohols into easily detectable outputs through metabolic byproducts. oup.com

Fiber-optic fluorescence measurement systems are integral to the function of the aforementioned biosensors. mdpi.com These systems are designed to detect the fluorescence signal from NAD(P)H, which is linked to the enzymatic reaction with the target analyte. mdpi.comresearchgate.net A typical system consists of a light source, optical fibers to transmit excitation light and collect emission light, and a detector. mdpi.com

In one such system designed for a trans-2-nonenal biosensor, the setup measures the fluorescence of NAD(P)H with an excitation wavelength of 340 nm and an emission wavelength of 490 nm. mdpi.comresearchgate.net The sensor combines an enzyme-immobilized membrane with the fiber-optic system to detect the analyte in both liquid and vapor phases. mdpi.com This technology enables sensitive and continuous monitoring, forming the basis for portable "bio-sniffer" devices. mdpi.com

Biosensors for Real-time Monitoring

Sample Preparation and Extraction Methods

Effective sample preparation is critical for the accurate analysis of this compound, as it is often present in complex matrices at low concentrations. The goal is to isolate and concentrate the analyte prior to instrumental analysis.

Solid-phase microextraction (SPME) is a simple, solvent-free sample preparation technique widely used for extracting volatile and semi-volatile compounds like this compound. mdpi.comoup.com The method relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber. mdpi.com The fiber is exposed to the sample's headspace or directly immersed in a liquid sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. ncsu.edu

Different fiber coatings are available, such as polydimethylsiloxane (PDMS) and polydimethylsiloxane/divinylbenzene (PDMS/DVB), to suit analytes of varying polarities. mdpi.comoup.com For instance, in the analysis of volatile compounds from thermally oxidized olive oil, both PDMS and PDMS/DVB fibers were used, with the bipolar PDMS/DVB fiber isolating a greater number of compounds. oup.com Studies on bamboo shoots have also employed SPME to extract and identify related compounds like cis-2-nonen-1-ol. ncsu.edu The efficiency of SPME can be influenced by factors such as extraction time and temperature. researchgate.netncsu.edu

Table 3: Example of SPME Application for Volatile Compound Analysis

| Parameter | Description |

|---|---|

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) |

| Sample Matrix | Bambusa oldhamii shoots |

| Fiber Type | Polytetrafluoroethene (PTFE)/Silicone Septum |

| Adsorption Time | 30 min |

| Desorption | 5 min at 230 °C in GC inlet |

Source: Adapted from a study on volatile constituents in bamboo shoots. ncsu.edu

Hydrodistillation is a traditional and effective method for extracting essential oils and volatile compounds from plant materials. mdpi.comscielo.org.pe In this process, the plant material is boiled with water, and the resulting steam, carrying the volatile compounds, is cooled in a condenser. The immiscible essential oil is then separated from the aqueous layer. mdpi.combrjac.com.br A Clevenger-type apparatus is commonly used for this purpose. mdpi.combrjac.com.br

This method has been used to extract volatiles from various mushrooms and plants where compounds structurally related to this compound, such as trans-2-nonenal, have been identified. researchgate.netmdpi.com The yield and chemical composition of the extracted oil can be influenced by the part of the plant used, whether it is fresh or dried, the plant-to-water ratio, and the distillation temperature and duration. mdpi.comscielo.org.pe For example, hydrodistillation of Myrcia eximia leaves was performed at 100 °C for 10,800 seconds to extract essential oil containing (2E)-Nonen-1-al. mdpi.com

Solvent Extraction Techniques (e.g., Hexane, Soxhlet)

The isolation of this compound from complex samples, such as plant tissues or environmental media, is a critical first step in its analysis. Solvent extraction is a primary method used for this purpose, leveraging the compound's solubility in organic solvents. The choice of solvent and technique is determined by the nature of the sample matrix and the volatility of the compound.

Hexane Extraction: As a non-polar solvent, n-hexane is highly effective for extracting lipophilic compounds like this compound. epa.gov Cold extraction with hexane is a common and relatively straightforward method. In one study analyzing the structurally similar compound trans-2-nonen-1-al on wheat seeds, samples were subjected to cold extraction in hexane prior to gas-liquid chromatography analysis. ijarmoa.gov.iq This procedure is often sufficient for surface residue analysis and can be more efficient for certain aldehydes compared to more exhaustive methods. ijarmoa.gov.iq

Soxhlet Extraction: For more complex or solid matrices where the analyte may be more deeply integrated, Soxhlet extraction offers a more rigorous and exhaustive approach. epa.govresearchgate.net This technique involves continuously washing the sample with a heated solvent, such as hexane, over an extended period. epa.govthermofisher.com The sample is placed in a thimble within the Soxhlet apparatus, and the solvent is heated in a flask, vaporized, condensed over the sample, and siphoned back into the flask, progressively extracting the compound. researchgate.net While thorough, the efficiency of Soxhlet extraction can be variable. For instance, a study on ground wheat found that the efficiency of hexane Soxhlet extraction for malathion was 83%, whereas for trans-2-nonen-1-al it was only 58%, suggesting that cold extraction was more suitable for that specific aldehyde. ijarmoa.gov.iq

The table below provides a comparative overview of these two common extraction techniques.

| Feature | Cold Hexane Extraction | Soxhlet Extraction |

|---|---|---|

| Principle | Soaking and agitation of the sample in the solvent at ambient temperature. | Continuous washing of the sample with freshly distilled, hot solvent. researchgate.net |

| Typical Application | Surface residues, simpler matrices. ijarmoa.gov.iq | Complex solid matrices, exhaustive extraction. epa.gov |

| Advantages | Simpler, faster, less thermal stress on the analyte, potentially higher efficiency for some compounds. ijarmoa.gov.iq | Exhaustive extraction, well-standardized method (e.g., EPA Method 9071B). epa.gov |

| Disadvantages | May not be exhaustive for complex matrices. | Time-consuming, requires specialized glassware, potential for thermal degradation of sensitive compounds. epa.gov |

Quantitative Analysis and Residue Determination

Following extraction, accurate quantification of this compound is essential for determining residue levels and understanding its environmental fate. Gas-liquid chromatography (GLC) is a frequently employed technique for this purpose. ijarmoa.gov.iq

Quantitative analysis relies on the creation of a calibration curve. This is generated by preparing a series of standard solutions with known concentrations of pure this compound and analyzing them using an instrument like a gas chromatograph. sigmaaldrich.com The instrument's response (e.g., peak area) is plotted against the concentration of each standard. sigmaaldrich.com

A key characteristic of a reliable calibration curve is its linearity over the expected concentration range of the samples. researchgate.net From this curve, a regression equation is derived, which allows the concentration of this compound in an unknown sample extract to be calculated based on its measured instrument response.

The sensitivity of the analytical method is defined by its detection limits. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the absence of the analyte (the blank), while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For similar aroma compounds analyzed by GC, detection limits have been estimated to be around 0.10 μg/ml. researchgate.net

The table below shows a hypothetical data set that could be used to generate a calibration curve for this compound.

| Standard Concentration (µg/mL) | Instrument Response (Peak Area Units) |

|---|---|

| 1.0 | 15,250 |

| 5.0 | 75,900 |

| 10.0 | 151,300 |

| 25.0 | 378,000 |

| 50.0 | 755,200 |

The persistence of this compound in various environments is a critical parameter for risk assessment. This is often expressed as its half-life (t½), which is the time required for the initial concentration of the compound to decrease by 50%.

To determine the half-life, the compound is applied to a specific matrix, such as soil, water, or a biological tissue like a plant. ijarmoa.gov.iq The matrix is then sampled at regular time intervals (e.g., 0, 1, 2, 4, 8, and 16 days), and the remaining concentration of the compound is quantified using the extraction and analytical methods described previously. ijarmoa.gov.iq By plotting the residue concentration against time, a disappearance curve is generated, from which the half-life can be calculated.

A study on the related aldehyde, trans-2-nonen-1-al, provides valuable insight into this process. When applied to wheat seeds, its half-life was found to be dependent on the initial concentration. ijarmoa.gov.iq

The following table summarizes the half-life findings for trans-2-nonen-1-al on wheat seeds, which serves as a model for how such data is determined and presented for this compound. ijarmoa.gov.iq

| Matrix | Compound | Initial Concentration (ppm) | Determined Half-life (days) |

|---|---|---|---|

| Wheat Seed | trans-2-nonen-1-al | 4000 | 2 |

| Wheat Seed | trans-2-nonen-1-al | 16000 | 14 |

This data indicates that the degradation rate can be influenced by the amount of substance present, a factor that is critical in the study of environmental persistence. ijarmoa.gov.iq

Applications and Research Directions

Role in Flavor and Fragrance Research

Trans-2-Nonen-1-ol is well-known for its characteristic waxy, green, and fatty aroma with nuances of melon, cucumber, and violet. thegoodscentscompany.com Its flavor profile is described as green, fatty, and melon-like, with notes of chicken fat and lard at a concentration of 10 ppm. thegoodscentscompany.com This makes it a valuable ingredient for creating cucumber and general melon flavors in food products. thegoodscentscompany.com It can also be used to add freshness to pear, apple, and other fruit flavors. thegoodscentscompany.com The cis-isomer, cis-2-Nonen-1-ol, is noted for its sweet, fatty melon odor and is used in vegetable, cucumber, and tropical flavors. thegoodscentscompany.com In contrast, trans-2-Nonenal, a related aldehyde, possesses a green, aldehydic, and bright odor with fatty, carrot leaf, and melon notes. bedoukian.com

The following table summarizes the organoleptic properties of this compound and related compounds:

| Compound | Odor Description | Flavor Description |

| This compound | Waxy, green, violet, melon, fatty, tallow. thegoodscentscompany.com | Green, fatty, melon, chicken fat, lard, cucumber. thegoodscentscompany.com |

| cis-2-Nonen-1-ol | Sweet, fatty, melon, waxy, green, cucumber, tallow. thegoodscentscompany.comflavscents.com | Green, fatty, rindy, cucumber, melon. thegoodscentscompany.comflavscents.com |

| trans-2-Nonenal | Green, aldehydic, bright, fatty, carrot leaf, melon. bedoukian.com | Sweet, fatty, citrus (especially orange), melon (especially cantaloupe). thegoodscentscompany.com |

The molecular structure of nonenols and related C9 compounds significantly influences their odor profiles. The position and geometry of the double bond, as well as the nature of the functional group (alcohol vs. aldehyde), are critical determinants of the perceived scent. For instance, the trans-isomer (this compound) is characterized by a waxy-green odor, while the cis-isomer (cis-2-Nonen-1-ol) has a more pronounced melon-like note, making it more desirable in certain premium fragrances. The aldehyde counterpart, trans-2-Nonenal, exhibits a distinctly different fatty-waxy-orris aroma. perfumerflavorist.com Research into these structure-odor relationships helps perfumers and flavorists to select and create specific scent and taste profiles.

A comparison of the odor impressions of various C9 compounds highlights these structural effects:

| Material | Impression |

| Nonanal | fatty-floral perfumerflavorist.com |

| Nonan-1-ol | oily-floral perfumerflavorist.com |

| This compound | waxy-green perfumerflavorist.com |

| cis-2-Nonen-1-ol | waxy-melon perfumerflavorist.com |

| cis-3-Nonen-1-ol | waxy-green-melon |

| trans-2-Nonenal | fatty-waxy-orris perfumerflavorist.com |

| cis-6-Nonenal | fresh-melon perfumerflavorist.com |

Contribution to Specific Aroma Profiles (e.g., waxy-green, cucumber, melon)

Potential in Agricultural and Pest Management Strategies

Beyond its use in flavors and fragrances, this compound has demonstrated potential in agricultural applications, including pest management and plant physiology.

This compound is recognized as a pheromone, a type of semiochemical that mediates communication between organisms of the same species. ebi.ac.uk It has been identified as a component in the pheromone blends of certain insect species. For example, it is a frequently found pheromone component in some Anomala species (scarab beetles). ebi.ac.uk Research has also explored the use of related nonenyl acetates as attractants for the female melon fly. pherobase.com The identification and synthesis of such compounds are crucial for developing species-specific attractants for monitoring and managing pest populations.

Plants produce a variety of volatile organic compounds (VOCs) in response to environmental stressors, including herbivore attacks and pathogen infections. oup.com this compound has been identified as a plant metabolite involved in these defense responses. ebi.ac.uk For instance, its levels were found to increase in Hippophae rhamnoides sinensis (sea buckthorn) following damage by pests. ebi.ac.uk Similarly, studies on silver birch (Betula pendula) showed that the application of methyl salicylate, a signaling molecule in plant defense, led to enhanced emissions of (E)-2-nonen-1-ol. oup.com In bamboo shoots (Bambusa oldhamii), trans-2-nonenal, the aldehyde precursor to this compound, was found in aboveground shoots, potentially as part of the plant's natural defense mechanisms. ncsu.edu

The following table summarizes research findings on the sprout inhibition activity of various compounds:

| Compound | Concentration/Application | Duration of Activity |

| trans-2-nonenal | 0.5–1 mmol/kg tuber | 17 weeks researchgate.net |

| 3-Nonen-2-one | 0.75 mmol/kg tuber | 3 weeks researchgate.net |

| trans-2-hexenal | 0.6–4.3 mmol/kg | 4 weeks researchgate.net |

| trans-2-hexenol | 0.5–0.75 mmol/kg | 3 weeks researchgate.net |

Plant Defense Mechanisms

Applications in Food Science and Technology

This compound is a significant compound in the realm of food science, primarily due to its distinct sensory characteristics and its role as a natural volatile in a variety of food products.

Recognized for its potent flavor profile, this compound is utilized as a flavoring agent in the food industry. chemimpex.comontosight.ai It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3379 and is considered a flavor enhancer or flavoring agent by the U.S. Food and Drug Administration (FDA). nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also lists it as a flavoring agent. nih.gov

Its characteristic aroma is described as fatty, waxy, green, and reminiscent of melon and cucumber, with a violet nuance. thegoodscentscompany.com This profile makes it a valuable component in creating or enhancing a range of flavors, particularly fruity and savory ones. thegoodscentscompany.comthegoodscentscompany.com It is noted for its ability to add freshness to pear and apple flavors. thegoodscentscompany.com At a concentration of 10 ppm, its taste is described as fatty, rindy, green, with cucumber and melon notes. chemicalbook.com

The compound is naturally present in various foods, contributing to their unique flavor and aroma profiles. For instance, it has been identified in:

Fruits: It is found in watermelon and is associated with the typical aroma of the fruit. researchgate.net It is also linked to the flavor of pears. mdpi.com

Vegetables: this compound has been reported in tomatoes (Solanum lycopersicum). nih.gov

Fermented Products: It has been detected in fermented mutton sausage and cachaça, a Brazilian spirit. frontiersin.orgsemanticscholar.org

Table 1: Sensory Profile of this compound

| Descriptor | Description | Source |

| Odor | Waxy, green, violet, melon | thegoodscentscompany.com |

| Fatty, savory | nih.govthegoodscentscompany.com | |

| Cucumber | thegoodscentscompany.com | |

| Taste (at 10 ppm) | Fatty, rindy, green, cucumber, melon | chemicalbook.com |

The presence and concentration of this compound can be an indicator of food quality and can change during processing and storage, thereby affecting the product's shelf life and sensory perception.

In a study on fermented mutton sausage, high concentrations of this compound were detected at the beginning of the ripening process, but the levels decreased significantly as ripening progressed. frontiersin.org This suggests its role as a volatile marker in the early stages of fermentation.